2-(Isopropylamino)acetonitrile hydrochloride
Overview
Description
2-(Isopropylamino)acetonitrile hydrochloride (CAS Number: 38737-90-5) is a chemical compound with the molecular formula C5H11ClN2 . It is a solid substance that is typically stored under inert atmospheric conditions at room temperature . The compound is also known by its IUPAC name, which is (isopropylamino)acetonitrile hydrochloride .
Synthesis Analysis
The synthesis of 2-(Isopropylamino)acetonitrile hydrochloride involves several steps. One common method includes the reaction of isopropylamine with acetonitrile in the presence of hydrogen chloride and aluminium trichloride . Subsequent treatment with water yields the desired product . Another approach involves a multi-step reaction, including hydrogenation using platinized palladium .
Molecular Structure Analysis
The molecular structure of 2-(Isopropylamino)acetonitrile hydrochloride consists of a central acetonitrile group (CH3CN ) with an isopropylamino substituent (NHCH(CH3)2 ) attached to it. The hydrochloride salt forms due to the reaction with hydrogen chloride. The compound’s molecular weight is approximately 134.61 g/mol .
Chemical Reactions Analysis
The compound can undergo various reactions, including hydrogenation and acid-base reactions. For instance, it reacts with hydrogen chloride to form the hydrochloride salt. Further details on specific reactions would require a more in-depth study of the literature .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis Applications
- 2-(Isopropylamino)acetonitrile hydrochloride plays a role in the synthesis of various chemical compounds. For example, it is involved in the selective synthesis of bis[1,2]dithiolo[1,4]thiazines from 4-isopropylamino-5-chloro-1,2-dithiole-3-ones, showcasing its utility in complex chemical reactions (Konstantinova et al., 2007).
Analytical Chemistry
- In analytical chemistry, this compound is used in the development of sensitive assays. An example includes its use in an improved HPLC assay for detecting and quantifying the radioprotective drug S-2-(3-aminopropylamino)ethyl phosphorothioate (WR-2721) in plasma (Swynnerton et al., 1984).
Environmental Studies
- It's also significant in environmental studies. For instance, its role as a co-solvent in microcosm studies, like its impact on the microbial degradation of herbicide atrazine, highlights its importance in understanding environmental dynamics (Satsuma et al., 2001).
Safety And Hazards
properties
IUPAC Name |
2-(propan-2-ylamino)acetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-5(2)7-4-3-6;/h5,7H,4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZYFHKZHVRTGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylamino)acetonitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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